molecular formula C10H15N2O2+ B14653472 Benzenemethanaminium, N,N,N-trimethyl-4-nitro- CAS No. 46338-52-7

Benzenemethanaminium, N,N,N-trimethyl-4-nitro-

Cat. No.: B14653472
CAS No.: 46338-52-7
M. Wt: 195.24 g/mol
InChI Key: JSDLOLMVNKROEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanaminium, N,N,N-trimethyl-4-nitro- is an organic compound with the molecular formula C10H15N It is a derivative of benzenemethanamine, where the nitrogen atom is substituted with three methyl groups and a nitro group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanaminium, N,N,N-trimethyl-4-nitro- typically involves the nitration of N,N,N-trimethylbenzenemethanamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of Benzenemethanaminium, N,N,N-trimethyl-4-nitro- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanaminium, N,N,N-trimethyl-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups on the nitrogen atom can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of benzenemethanamine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

    Hydrolysis: Aqueous solutions of strong acids or bases.

Major Products Formed

    Reduction: Benzenemethanaminium, N,N,N-trimethyl-4-amino-.

    Substitution: Various N-alkyl or N-aryl benzenemethanaminium derivatives.

    Hydrolysis: Benzenemethanamine and its derivatives.

Scientific Research Applications

Benzenemethanaminium, N,N,N-trimethyl-4-nitro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanaminium, N,N,N-trimethyl-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to modify proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Benzenemethanaminium, N,N,N-trimethyl-4-nitro- can be compared with other similar compounds, such as:

    Benzenemethanamine, N,N,4-trimethyl-: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    Benzenamine, N,N,4-trimethyl-: Similar structure but without the methylene bridge, leading to variations in physical and chemical properties.

    Benzeneethanamine, N,N,α-trimethyl-: Contains an ethyl group instead of a methylene bridge, affecting its overall reactivity and applications.

These comparisons highlight the unique features of Benzenemethanaminium, N,N,N-trimethyl-4-nitro-, such as its nitro group and specific substitution pattern, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

trimethyl-[(4-nitrophenyl)methyl]azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N2O2/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14/h4-7H,8H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDLOLMVNKROEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N2O2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328136
Record name Benzenemethanaminium, N,N,N-trimethyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46338-52-7
Record name Benzenemethanaminium, N,N,N-trimethyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.